molecular formula C9H9BrN2O4 B3087273 2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 117215-85-7

2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No. B3087273
CAS RN: 117215-85-7
M. Wt: 289.08 g/mol
InChI Key: JTMDQMVSNLXDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide is a chemical compound with the linear formula C14H11BrN2O4 . It has a molecular weight of 351.159 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Mechanism of Action

The mechanism of action for 2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide is not available in the search results. This could be due to the fact that this compound is used for early discovery research , and its specific biological or chemical mechanisms might not have been fully explored or published yet.

Safety and Hazards

While specific safety and hazard information for 2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide was not found in the search results, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

The future directions for the use and study of 2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide are not specified in the search results. As it is part of a collection of rare and unique chemicals provided for early discovery research , it may have potential applications in various fields of study, which are yet to be explored.

properties

IUPAC Name

2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-16-8-3-2-6(12(14)15)4-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMDQMVSNLXDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.